![molecular formula C13H17NO2 B11884163 (2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol](/img/structure/B11884163.png)
(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol is a chiral compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of indene derivatives with piperidine under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as crystallization or chromatography are employed to obtain the pure enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and chiral recognition processes. Its ability to interact with biological molecules in a stereospecific manner makes it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of various products highlights its industrial significance.
Wirkmechanismus
The mechanism of action of (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indene-1,4’-piperidine]: A similar compound with a spirocyclic structure but lacking the diol functionality.
Indane-1,3-dione: Another related compound with a different functional group arrangement.
Uniqueness
What sets (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol apart is its specific stereochemistry and the presence of the diol functional group
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(1R,2S)-spiro[1,2-dihydroindene-3,4'-piperidine]-1,2-diol |
InChI |
InChI=1S/C13H17NO2/c15-11-9-3-1-2-4-10(9)13(12(11)16)5-7-14-8-6-13/h1-4,11-12,14-16H,5-8H2/t11-,12-/m1/s1 |
InChI-Schlüssel |
UKJSYEIVCGFUES-VXGBXAGGSA-N |
Isomerische SMILES |
C1CNCCC12[C@@H]([C@@H](C3=CC=CC=C23)O)O |
Kanonische SMILES |
C1CNCCC12C(C(C3=CC=CC=C23)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


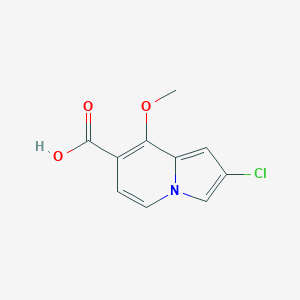
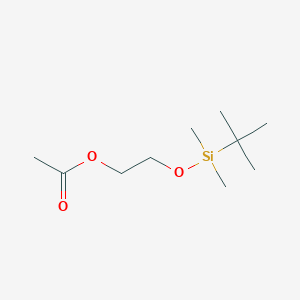




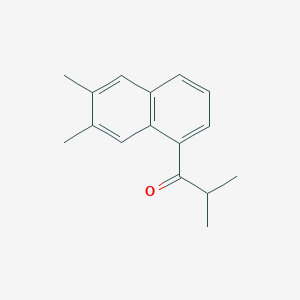

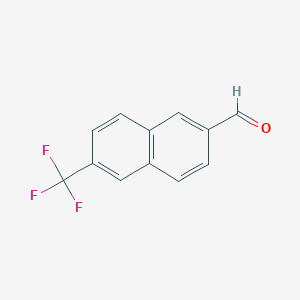
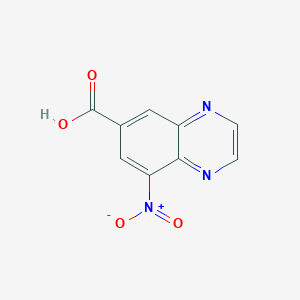
![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11884143.png)


![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine](/img/structure/B11884156.png)
